Cas no 5979-41-9 ((8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione)

(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione structure
5979-41-9 structure
Product Name:(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Numero CAS:5979-41-9
MF:C60H88O16
MW:1065.33114051819
CID:950687
PubChem ID:441819
Update Time:2025-04-19

(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(4-methylsulfonylphenoxy)methyl]oxirane
    • ((p-(Methylsulphonyl)phenoxy)methyl)oxirane
    • AC1L3R7N
    • AC1Q6UY2
    • AR-1A0036
    • CTK8E0049
    • Cucurbitacin J
    • Cucurbitacin K
    • EINECS 261-112-5
    • KST-1A6375
    • NSC112165
    • (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-
    • LMST01010111
    • 5979-41-9
    • SCHEMBL10307356
    • C08801
    • (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
    • NSC-112165
    • Inchi: 1S/2C30H44O8/c2*1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16,18-20,23,32-33,37-38H,10-14H2,1-8H3;9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3
    • Chiave InChI: SGJHURBAWYYGJW-UHFFFAOYSA-N
    • Sorrisi: CC(C(CC(C(C1C2(C(C3C(C(C2)=O)(C)C2CC(C(C(C2=CC3)(C)C)=O)=O)(C)CC1O)C)(O)C)=O)O)(O)C.CC(C(CC(C(C1C2(C(C3C(C(C2)=O)(C)C2C=C(C(C(C2=CC3)(C)C)=O)O)(C)CC1O)C)(O)C)=O)O)(O)C

Proprietà calcolate

  • Massa esatta: 228.04566
  • Massa monoisotopica: 532.30361836g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 5
  • Complessità: 1150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 152

Proprietà sperimentali

  • PSA: 55.9
  • LogP: 2.81420
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.